4-(Pyrrolidin-1-YL)but-2-YN-1-OL

Description

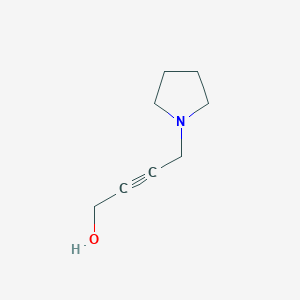

4-(Pyrrolidin-1-YL)but-2-YN-1-OL is a propargyl alcohol derivative featuring a pyrrolidine substituent at the fourth carbon of a but-2-yn-1-ol backbone. The pyrrolidine group, a five-membered secondary amine ring, confers distinct electronic and steric properties to the molecule, influencing its reactivity and biological interactions.

Properties

CAS No. |

14597-28-5 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

4-pyrrolidin-1-ylbut-2-yn-1-ol |

InChI |

InChI=1S/C8H13NO/c10-8-4-3-7-9-5-1-2-6-9/h10H,1-2,5-8H2 |

InChI Key |

MDKIUCFNOSCYSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC#CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Electronic Effects: Pyrrolidine’s cyclic structure offers moderate steric hindrance and basicity compared to diethylamino’s linear configuration, which may accelerate nucleophilic attack in reactions .

- Biological Activity : The diphenyl-pyrrolidine analog demonstrates that aromatic substitutions can amplify anticholinergic effects, likely via π-π interactions with biological targets .

Complex Derivatives Incorporating the Pyrrolidine Moiety

Integration of the pyrrolidine group into larger pharmacophores alters solubility and target specificity:

Key Findings :

Substituted Propargyl Alcohols with Aromatic Groups

Variations in the propargyl alcohol backbone influence physicochemical properties:

Key Findings :

- Solubility and Reactivity : The benzyloxy-pyridine derivative’s aromatic system may improve membrane permeability, while silyl protection strategies enhance synthetic versatility .

Preparation Methods

Palladium-Copper Mediated Alkyne Coupling

A foundational method for constructing the propargyl alcohol framework involves palladium-catalyzed cross-coupling reactions. As demonstrated in the synthesis of structurally related biphenyl derivatives, bis-(triphenylphosphine)palladium(II)dichloride and copper(I) iodide serve as effective catalysts for coupling halogenated aromatics with terminal alkynes. For 4-(pyrrolidin-1-yl)but-2-yn-1-ol, this approach could involve:

-

Substrate Preparation : Starting with a halogenated precursor (e.g., 1,4-dibromo-2-butyne) and a terminal alkyne bearing a protected hydroxyl group.

-

Coupling Reaction : Catalytic coupling under inert conditions (argon atmosphere) at room temperature, yielding a propargyl alcohol intermediate.

-

Deprotection : Removal of protecting groups (e.g., silyl ethers) to reveal the hydroxyl group.

This method ensures precise control over alkyne chain length and regiochemistry, critical for subsequent functionalization.

Halogenation and Nucleophilic Substitution

Appel Reaction for Bromide Formation

Conversion of propargyl alcohols to alkyl bromides is a pivotal step in introducing the pyrrolidine group. The Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), efficiently transforms primary and secondary alcohols into alkyl bromides. For this compound:

Pyrrolidine Substitution

The bromide intermediate undergoes nucleophilic substitution with pyrrolidine, a secondary amine. Key considerations include:

-

Solvent Choice : Acetonitrile or tetrahydrofuran (THF) facilitates polar aprotic conditions, enhancing nucleophilicity.

-

Stoichiometry : A 3:1 molar ratio of pyrrolidine to bromide ensures complete substitution while minimizing di- or tri-alkylation byproducts.

-

Temperature : Room temperature (20–25°C) suffices, avoiding thermal degradation of the alkyne.

Example Procedure :

-

Combine 4-bromo-but-2-yn-1-ol (1.0 equiv) and pyrrolidine (3.0 equiv) in acetonitrile.

-

Stir for 2 hours at 25°C under nitrogen.

-

Concentrate under reduced pressure, partition between water and dichloromethane, and dry over Na₂SO₄.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate the product.

Alternative Pathways: Direct Alkylation of Pyrrolidine

Propargyl Bromide Alkylation

Direct alkylation of pyrrolidine with 4-bromo-but-2-yn-1-ol offers a single-step route, albeit with challenges in controlling quaternary ammonium salt formation. Strategies to mitigate over-alkylation include:

-

Bulky Bases : Employing tert-butoxide to deprotonate pyrrolidine, enhancing nucleophilicity.

-

Low Temperatures : Conducting reactions at 0–5°C to slow competing side reactions.

Yield Optimization :

-

Excess pyrrolidine (5.0 equiv) drives the reaction to completion, achieving yields >70% after purification.

Industrial-Scale Production Considerations

Continuous Flow Reactors

For large-scale synthesis, continuous flow systems enhance reproducibility and safety:

High-Throughput Screening (HTS)

HTS identifies optimal reaction parameters (e.g., solvent, catalyst loading) within hours, streamlining process development. For example, varying solvents (DMF vs. acetonitrile) and bases (K₂CO₃ vs. Et₃N) can significantly impact substitution efficiency.

Challenges and Mitigation Strategies

Stability of Propargyl Alcohols

Propargyl alcohols are prone to acid-catalyzed hydration or polymerization. Mitigation includes:

-

Inert Atmosphere : Rigorous exclusion of moisture and oxygen during synthesis.

-

Low-Temperature Storage : Storing intermediates at –20°C under nitrogen.

Purification Difficulties

The polar nature of this compound complicates isolation. Techniques such as:

-

Silica Gel Chromatography : Gradient elution with ethyl acetate/hexane (1:4 to 1:1).

-

Crystallization : Using diethyl ether/hexane mixtures to induce crystallization.

Q & A

Q. What are the established synthetic routes for 4-(Pyrrolidin-1-YL)but-2-YN-1-OL, and what factors influence reaction yield and purity?

Methodological Answer: The synthesis of this compound typically involves coupling pyrrolidine derivatives with propargyl alcohol or related alkynol precursors. Key strategies include:

- Click Chemistry : Cycloaddition reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) can form the pyrrolidine-alkyne linkage efficiently .

- Nucleophilic Substitution : Reaction of pyrrolidine with propargyl bromide in the presence of a base (e.g., K₂CO₃) in solvents like acetonitrile under reflux .

Q. Critical Factors :

- Base Selection : Strong bases improve nucleophilicity but may lead to side reactions.

- Solvent Polarity : Polar aprotic solvents enhance reaction rates.

- Temperature Control : Reflux conditions (~80–100°C) balance reactivity and decomposition risks.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and stereochemistry. High-resolution data minimizes twinning errors .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or stereochemical outcomes. Mitigation strategies include:

- Standardized Bioassays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Stereochemical Analysis : Employ chiral HPLC or circular dichroism (CD) to isolate enantiomers and evaluate their distinct bioactivities .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkyl chain length, hydroxyl position) to isolate critical pharmacophores .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy, activation barriers) for proposed reaction pathways (e.g., alkyne functionalization) .

- Molecular Docking : Simulate interactions between the compound and biological targets (e.g., enzymes, receptors) to prioritize synthetic targets .

- Machine Learning : Train models on existing reaction databases to predict regioselectivity in cycloaddition or substitution reactions .

Q. What experimental approaches resolve stereochemical challenges during the synthesis of this compound?

Methodological Answer:

- Chiral Auxiliaries : Temporarily introduce chiral groups to control stereochemistry, followed by cleavage (e.g., Evans oxazolidinones) .

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) in hydrogenation or cycloaddition reactions .

- Dynamic Kinetic Resolution : Leverage reversible reactions to favor a single enantiomer under kinetic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.